2-Fluoro-5-methylpyridine-3-sulfonyl chloride
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Overview
Description
2-Fluoro-5-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both fluorine and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-5-methylpyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 2-Fluoro-5-methylpyridine-3-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can be further modified through such processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Fluoro-5-methylpyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide and sulfonate derivatives.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, where the sulfonyl chloride group can be modified to introduce biologically active moieties.
Material Science: It is employed in the synthesis of specialty polymers and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylpyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The presence of the fluorine atom can influence the electronic properties of the compound, affecting its reactivity and stability .
Comparison with Similar Compounds
2-Fluoropyridine-3-sulfonyl chloride: Similar structure but lacks the methyl group at the 5-position.
5-Methylpyridine-3-sulfonyl chloride: Similar structure but lacks the fluorine atom at the 2-position.
2-Chloro-5-methylpyridine-3-sulfonyl chloride: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness: 2-Fluoro-5-methylpyridine-3-sulfonyl chloride is unique due to the presence of both the fluorine and methyl groups, which can influence its reactivity and the properties of its derivatives. The fluorine atom, being highly electronegative, can affect the electronic distribution within the molecule, potentially enhancing its stability and reactivity in certain reactions .
Properties
IUPAC Name |
2-fluoro-5-methylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-5(12(7,10)11)6(8)9-3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBJTYFPQRKWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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